4-Methylphenyl2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside 4-Methylphenyl2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC16531959
InChI: InChI=1S/C34H32Cl3N3O4S/c1-22-2-16-29(17-3-22)45-34-31(39-40-38)33(43-20-25-8-14-28(37)15-9-25)32(42-19-24-6-12-27(36)13-7-24)30(44-34)21-41-18-23-4-10-26(35)11-5-23/h2-17,30-34H,18-21H2,1H3
SMILES:
Molecular Formula: C34H32Cl3N3O4S
Molecular Weight: 685.1 g/mol

4-Methylphenyl2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside

CAS No.:

Cat. No.: VC16531959

Molecular Formula: C34H32Cl3N3O4S

Molecular Weight: 685.1 g/mol

* For research use only. Not for human or veterinary use.

4-Methylphenyl2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside -

Specification

Molecular Formula C34H32Cl3N3O4S
Molecular Weight 685.1 g/mol
IUPAC Name 5-azido-3,4-bis[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methoxymethyl]-6-(4-methylphenyl)sulfanyloxane
Standard InChI InChI=1S/C34H32Cl3N3O4S/c1-22-2-16-29(17-3-22)45-34-31(39-40-38)33(43-20-25-8-14-28(37)15-9-25)32(42-19-24-6-12-27(36)13-7-24)30(44-34)21-41-18-23-4-10-26(35)11-5-23/h2-17,30-34H,18-21H2,1H3
Standard InChI Key XCTYXPINJTUUQN-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)Cl)N=[N+]=[N-]

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₃₄H₃₂Cl₃N₃O₄S and a molecular weight of 685.1 g/mol. Its IUPAC name, 5-azido-3,4-bis[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methoxymethyl]-6-(4-methylphenyl)sulfanyloxane, reflects its intricate substitution pattern. Key structural elements include:

  • A thiogalactopyranose backbone with a sulfur atom replacing the glycosidic oxygen.

  • Three 4-chlorobenzyl ether groups at positions 3, 4, and 6, which enhance solubility in organic solvents and protect reactive hydroxyls during synthesis.

  • An azido group (-N₃) at position 2, enabling participation in click chemistry reactions like the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

  • A 4-methylphenyl group at the anomeric center, which stabilizes the thioglycoside linkage against hydrolysis.

Spectroscopic and Stereochemical Data

The compound’s stereochemistry is defined by the β-D-galactopyranoside configuration, with chair conformations confirmed via NMR and X-ray crystallography in analogous structures . The InChIKey (XCTYXPINJTUUQN-UHFFFAOYSA-N) and SMILES string (CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)Cl)N=[N+]=[N-]) provide unambiguous identifiers for database searches.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential protection, functionalization, and deprotection steps:

  • Galactose Protection: The hydroxyl groups at positions 3, 4, and 6 are protected with 4-chlorobenzyl chlorides under basic conditions (e.g., NaH/DMF) .

  • Azide Introduction: The C2 hydroxyl is converted to an azide via Mitsunobu reaction with diphenylphosphoryl azide (DPPA) or direct displacement with sodium azide.

  • Thioglycoside Formation: The anomeric position is functionalized with 4-methylthiophenol using BF₃·OEt₂ as a Lewis acid catalyst.

Reactivity and Functional Applications

Click Chemistry Compatibility

The azido group enables bioorthogonal ligation with alkynes, producing stable 1,2,3-triazole linkages. This reactivity is exploited in:

  • Glycoconjugate Labeling: Site-specific attachment of fluorescent tags or biotin for cellular tracking.

  • Drug Delivery Systems: Conjugation of glycosides to nanoparticles or antibodies.

Glycosylation Reactions

As a thioglycoside donor, the compound participates in glycosyltransferase-mediated or chemical glycosylations. The 4-chlorobenzyl groups are selectively removed via hydrogenolysis, enabling downstream modifications .

Comparative Analysis with Analogous Structures

Thiogalactosides vs. O-Glycosides

The thioanomeric linkage confers greater resistance to enzymatic cleavage compared to O-glycosides, making the compound suitable for in vivo applications .

Role of Protecting Groups

Replacing 4-chlorobenzyl with acetyl or trimethylsilyl groups (as in 4-Methylphenyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside ) alters solubility and reactivity, highlighting the tunability of thioglycoside derivatives.

Future Directions and Challenges

Targeted Drug Design

The compound’s modular structure supports development of glycosidase inhibitors or antimicrobial agents targeting carbohydrate-processing enzymes.

Scalability and Green Chemistry

Optimizing solvent systems (e.g., switching from DMF to cyclopentyl methyl ether) and catalytic methods could enhance sustainability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator